Thiourea-14C
Description
Molecular Formula and Structural Characteristics
Thiourea-14C is a carbon-14-labeled derivative of thiourea, with the molecular formula CH₄N₂S and a molecular weight of 78.12 g/mol . Its structure consists of a central carbon-14 atom bonded to two amine groups (-NH₂) and a sulfur atom (=S), forming a planar molecule. The carbon-sulfur bond length measures 1.71 Å , while carbon-nitrogen bonds average 1.33 Å , reflecting partial double-bond character due to resonance stabilization.
Table 1: Key Structural Parameters of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | CH₄N₂S |
| Molecular Weight | 78.12 g/mol |
| C=S Bond Length | 1.71 Å |
| C-N Bond Length | 1.33 Å |
Structurally, this compound differs from unlabeled thiourea only by the isotopic substitution at the central carbon. This modification does not alter its chemical reactivity but enables precise tracking in experimental systems.
Isotopic Purity and Radiochemical Significance
The incorporation of carbon-14 into thiourea confers unique radiochemical properties:
- Specific Activity : Commercial preparations typically exhibit activities ≥50 mCi/mmol, with isotopic purity ≥98%.
- Decay Characteristics : Carbon-14 undergoes β⁻ decay with a half-life of 5,730 years , emitting low-energy β particles (max energy: 156 keV).
- Tracer Applications : The β emissions allow quantification via liquid scintillation counting, making this compound invaluable for studying:
The isotopic labeling process involves synthesizing thiourea using carbon-14 precursors like [14C]cyanamide or [14C]carbon disulfide under controlled conditions to ensure regioselective incorporation at the central carbon.
Nomenclature and IUPAC Conventions
Per IUPAC guidelines, this compound is systematically named diamino(1-14C)methanethione . Key nomenclature principles include:
- Isotopic Descriptors : The "14C" designation precedes the position number in parentheses.
- Tautomeric Forms : The thione form (H₂N-C(=S)-NH₂) dominates in solution, though the thiol tautomer (H₂N-C(-SH)-NH) exists in <0.1% abundance.
- Synonym Recognition : Alternative names include:
IUPAC nomenclature rules require specifying both isotopic location and molecular structure, ensuring unambiguous identification in research contexts. The compound’s CAS registry number (5022-68-4 ) provides additional standardization.
Structure
3D Structure
Properties
Molecular Formula |
CH4N2S |
|---|---|
Molecular Weight |
78.12 g/mol |
IUPAC Name |
diamino(114C)methanethione |
InChI |
InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i1+2 |
InChI Key |
UMGDCJDMYOKAJW-NJFSPNSNSA-N |
SMILES |
C(=S)(N)N |
Isomeric SMILES |
[14C](=S)(N)N |
Canonical SMILES |
C(=S)(N)N |
Origin of Product |
United States |
Scientific Research Applications
Thiourea labeled with carbon-14 (C-thiourea) is a radioactive form of thiourea that is utilized in various scientific research applications due to its ability to be traced within biological and chemical systems. Here's a detailed overview of its applications:
Scientific Research Applications
- Radiotracer Studies: C]-thiourea is used as a radiotracer in various scientific experiments . The radioactive carbon-14 allows researchers to track the movement and metabolism of thiourea in biological systems .
- Binding Studies: C]-thiourea is utilized to study the binding of thiourea to proteins . For example, studies have investigated the binding of C]-thiourea to rat lung protein to understand the compound's toxic effects on the lungs .
- Metabolism Research: Radioactive thiourea is employed in metabolic studies to determine how thiourea is metabolized in the body . In rats, thiourea is metabolized to β-alanine, ammonia, and carbon dioxide .
- Placental Transfer Studies: C]-thiourea has been used to study the transfer of thiourea across the placenta in animals like rabbits and dogs . It has also been used to observe the accumulation of radiolabel in the fetal thyroid of mice .
- Genotoxicity Studies: Thiourea has been shown to cause genotoxicity in various test systems in vitro and in vivo .
- DNA Binding Studies: The reaction of C]-thiourea and hydrogen peroxide in the presence of calf thymus DNA results in covalent binding of radiolabel to the DNA .
Industrial Applications
Thiourea is used in various industrial applications :
- Metal Processing: It serves as a chemical intermediate or catalyst in metal processing and plating .
- Ore Leaching: Thiourea is used in ore leaching processes .
- Textile Processing: It is used in the production of thiourea dioxide for wool and textile processing .
- Electroplating: Thiourea is used in electroplating, such as copper electroplating .
- Antioxidant: It acts as an antioxidant in various applications, including biochemistry .
- Polymer Solutions: It is used as a viscosity stabilizer for polymer solutions, such as drilling muds .
- Extraction Processes: Thiourea is used in gold and silver extraction from minerals and in the removal of mercury from wastewater .
Limitations and Considerations
- Toxicity: Thiourea can be toxic, with studies in rats showing that it can cause thyroid follicular-cell proliferative lesions and affect serum concentrations of thyroid hormones .
- Radiation Safety: When working with C]-thiourea, proper radiation safety protocols must be followed to minimize exposure .
- Study Specifics: The effects and applications of thiourea can vary depending on the specific study conditions, including dosage, duration, and species .
Chemical Reactions Analysis
Reaction with Hydrogen Peroxide and DNA
Thiourea-14C reacts with hydrogen peroxide (H₂O₂) in the presence of calf thymus DNA, leading to distinct degradation products and covalent DNA adducts. Key findings include:
-
Products : Formamidine sulfonate and cyanamide are identified as primary reaction products .
-
DNA Binding : Radiolabel tracking confirmed covalent binding of this compound derivatives to DNA, likely via intermediate reactive species (e.g., sulfenic acids or thiyl radicals) .
Table 1: Reaction conditions and outcomes
| Reactants | Conditions | Products | DNA Interaction |
|---|---|---|---|
| This compound + H₂O₂ | Ambient temperature | Formamidine sulfonate, cyanamide | Covalent adduct formation |
This reaction demonstrates thiourea’s dual role as both a reductant and a precursor to reactive intermediates under oxidative conditions .
Modulation of DNA Strand Breaks
Studies using this compound revealed its capacity to alter DNA damage profiles induced by external agents:
-
X-Ray Exposure : this compound reduced the frequency of DNA single-strand breaks caused by X-rays in mouse lymphoma cells. Proposed mechanisms include radical scavenging or chromatin structure stabilization .
-
Intercalating Agents : Similarly, it decreased DNA strand breaks induced by intercalators like ethidium bromide, suggesting non-covalent interactions with DNA or competitive binding .
Key Observations :
-
No induction of unscheduled DNA synthesis in primary rat hepatocytes .
-
Discrepancies in mutagenicity assays: Negative results in Salmonella typhimurium umu tests but differential cell survival in E. coli repair-deficient strains .
Critical Analysis of Research Gaps
-
Limited data on this compound’s metabolic fate in mammalian systems.
-
No explicit studies correlating its redox behavior with isotopic tracing in complex biological matrices.
This synthesis underscores this compound’s utility in elucidating reaction mechanisms, particularly in DNA interaction studies and oxidative pathways. Further research is warranted to explore its metabolic and environmental persistence using modern isotopic tracing techniques.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea-14C belongs to a family of thiourea derivatives and isotopologues. Below is a comparative analysis of its structural and functional analogs:
Isotopologues and Deuterated Derivatives
- Isotopic Effects: this compound’s radiotracer capability distinguishes it from non-radioactive analogs like Thiourea-13C,15N₂, which serve as stable isotopic standards . Compared to Thiourea-14N, carbon labeling avoids interference from nitrogen decay pathways, enhancing accuracy in long-term adsorption studies .
- Structural Analogs : Urea’s oxygen atom confers higher electronegativity and solubility, whereas thiourea’s sulfur enhances metal-binding affinity, making it useful in corrosion inhibition .
Functional Derivatives
1,3-Disubstituted thiourea derivatives (e.g., aryl/alkyl substitutions) exhibit modified cytotoxic activities. For instance, certain derivatives demonstrate enhanced binding to cellular targets compared to unmodified thiourea, highlighting the impact of substituents on bioactivity . In contrast, this compound’s primary role remains analytical, lacking therapeutic applications due to its radiolabeled nature.
Analytical and Environmental Behavior
- Binding Mechanisms: this compound binds covalently to lung proteins, a process influenced by temperature and glutathione levels . Non-labeled thiourea exhibits similar binding but requires alternative detection methods (e.g., spectrophotometry).
- Environmental Persistence : The carbon-14 label allows tracking of thiourea degradation products in ecosystems, whereas stable isotopes like 13C/15N facilitate metabolic pathway analysis without radiation hazards .
Table 1: Key Experimental Results for this compound
Table 2: Physicochemical Properties
| Property | This compound | Thiourea-D4 | Urea |
|---|---|---|---|
| Melting Point (°C) | 176–178 | 180–182 | 132–135 |
| Solubility (g/100 mL) | 13.7 (20°C) | 11.2 | 107.9 |
| LogP | -0.92 | -0.85 | -1.09 |
Preparation Methods
Synthesis via the Barium Cyanamide Route
Reaction Mechanism and Procedure
The barium cyanamide method, as described by Akadémiai Kiadó researchers, involves the reaction of barium cyanamide (BaCN₂) with hydrogen sulfide (H₂S) or ammonium sulfide ((NH₄)₂S) under controlled conditions. The process begins with the formation of thiocyanate intermediates, which subsequently rearrange to thiourea-14C. The reaction sequence is summarized as:
$$
\text{BaCN}2 + 2\text{H}2\text{S} \rightarrow \text{Ba(HS)}2 + \text{H}2\text{NCSNH}2 \rightarrow \text{this compound} + \text{Ba(OH)}2
$$
Key steps include:
- Precursor Preparation : Barium cyanamide is suspended in water, and H₂S gas is introduced under alkaline conditions (pH 8.0–11.0).
- Isotopic Incorporation : Carbon-14 is introduced via [¹⁴C]barium cyanamide or [¹⁴C]H₂S, depending on the labeling position.
- Purification : Vacuum sublimation removes volatile impurities, followed by silica gel chromatography to eliminate residual ammonium [¹⁴C]thiocyanate (2–4% impurity).
Optimization and Yield
- Radiochemical Yield (RCY) : 70–75% after sublimation, increasing to >99% purity post-chromatography.
- Critical Parameters :
- Temperature: 25–40°C to prevent thiourea decomposition.
- Gas Flow Rate: Controlled H₂S sparging avoids over-sulfidation.
Table 1: Performance Metrics of the Barium Cyanamide Route
| Parameter | Value |
|---|---|
| Starting Material | BaCN₂, [¹⁴C]H₂S |
| Reaction Time | 6–8 hours |
| Final Purity | >99% |
| Scalability | Laboratory-scale (1–10 g) |
Calcium Cyanamide and [¹⁴C]CO₂/H₂S Method
Industrial-Scale Synthesis
A patented process utilizes calcium cyanamide (CaCN₂), [¹⁴C]carbon dioxide, and H₂S in a two-stage reaction:
- Primary Reaction :
$$
\text{CaCN}2 + \text{H}2\text{S} + \text{CO}2 \rightarrow \text{CaCO}3 + \text{H}2\text{NCSNH}2
$$
A slurry of CaCN₂ reacts with a mixture of [¹⁴C]CO₂ and H₂S at 56–80°C and pH 8.5–9.3. - Secondary Reaction : Excess [¹⁴C]CO₂ decomposes calcium hydrosulfide (Ca(SH)₂) to prevent sulfide contamination:
$$
\text{Ca(SH)}2 + \text{CO}2 \rightarrow \text{CaCO}3 + 2\text{H}2\text{S}
$$
Process Enhancements
- Staged Addition : 85% of CaCN₂ is added initially, with the remainder introduced post-H₂S cessation to minimize byproducts.
- Efficiency : The method achieves 69.3% yield with 97.6% purity, scalable to 12.2 kg batches.
Table 2: Calcium Cyanamide Method Conditions
| Condition | Specification |
|---|---|
| Temperature | 56–80°C |
| CO₂ Flow Rate | 2.0–3.33 g·mol⁻¹·h⁻¹ |
| Final Product | 97.6% purity |
Late-Stage Carbon-14 Labeling via COgen
[¹⁴C]CO₂ to COgen Intermediate
The COgen approach, developed for isotopic labeling, converts [¹⁴C]CO₂ into a stable carbonylating agent (COgen, 20 ) through lithiation and carboxylation:
$$
\text{[¹⁴C]CO}2 + \text{9-methylfluorene} \rightarrow \text{COgen} \xrightarrow{\text{H}2\text{S}} \text{this compound}
$$
Advantages :
- High radiochemical yield (91% for COgen synthesis).
- Applicability to diverse substrates, including amines and boronic acids.
This compound Synthesis from COgen
COgen releases [¹⁴C]CO under palladium catalysis, enabling thiourea formation via reaction with H₂S and ammonia:
$$
\text{[¹⁴C]CO} + \text{H}2\text{S} + 2\text{NH}3 \rightarrow \text{H}2\text{NCSNH}2 + \text{H}_2\text{O}
$$
Table 3: COgen Method vs. Traditional Routes
| Metric | COgen Method | Barium Cyanamide |
|---|---|---|
| RCY | 70–80% | 70–75% |
| Purity | >98% | >99% |
| Scalability | Moderate | Limited |
Comparative Analysis of Methods
Yield and Purity Tradeoffs
- Barium Cyanamide : Superior purity (>99%) but limited to small-scale production.
- Calcium Cyanamide : Industrial scalability (69.3% yield) with moderate purity (97.6%).
- COgen Route : Versatile for multiple labeled compounds but requires specialized equipment.
Q & A
Q. What experimental protocols are critical for ensuring accurate quantification of Thiourea-14C in adsorption studies?
Methodological Answer:
- Use liquid scintillation counting (LSC) to measure β-decay activity, ensuring proper calibration against certified 14C standards.
- Account for quenching effects (e.g., chemical or color quenching) by applying correction factors or using internal standards like 14C-toluene .
- For adsorption experiments (e.g., at solid/liquid interfaces), pre-equilibrate substrates (e.g., sulfide films) with non-radioactive thiourea to minimize competitive adsorption artifacts. Report results as "deposited sulfur (µg/cm²)" for cross-study comparability .
Q. How does this compound differ from non-radioactive thiourea in tracing sulfur pathways in geochemical systems?
Methodological Answer:
- This compound enables precise tracking of sulfur incorporation into sulfide films or organic matrices via β-decay measurements.
- Unlike stable isotopes (e.g., 34S), 14C decay rates provide time-resolved data but require decay correction for long-term experiments. Note that decay corrections may not apply in short-term adsorption studies (e.g., <1 half-life) .
- Validate results against parallel experiments with non-radioactive thiourea to confirm isotopic behavior does not alter reaction kinetics .
Q. What are the best practices for handling and storing this compound to prevent contamination or degradation?
Methodological Answer:
- Store solutions in amber glass vials at 4°C to minimize photodegradation and microbial activity.
- Use secondary containment (e.g., sealed plastic trays) to contain spills. Monitor lab surfaces with wipe tests and a Geiger counter .
- For long-term storage, aliquot solutions to avoid repeated freeze-thaw cycles, which can induce radiolytic decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies between this compound adsorption data and theoretical models?
Methodological Answer:
- Conduct sensitivity analyses to identify variables (e.g., pH, ionic strength) that disproportionately affect adsorption. For instance, thiourea’s protonation state (pKa ~1.1) influences its affinity for sulfide surfaces under acidic conditions .
- Compare results with complementary techniques (e.g., XPS for sulfur speciation or QCM-D for mass uptake) to validate adsorption mechanisms.
- Reconcile contradictions by isolating confounding factors (e.g., co-adsorption of degradation products like cyanamide) via HPLC-14C analysis .
Q. What advanced statistical methods are recommended for interpreting time-series decay data in this compound studies?
Methodological Answer:
- Apply Bayesian hierarchical modeling to account for measurement uncertainty and heteroscedasticity in decay curves.
- Use Monte Carlo simulations to propagate errors from counting statistics (Poisson noise) and calibration uncertainties .
- For multi-compartment systems (e.g., soil or biofilm matrices), employ inverse modeling to estimate rate constants for thiourea diffusion and reaction .
Q. How can isotopic dilution effects be minimized when using this compound in complex environmental matrices?
Methodological Answer:
- Spike samples with carrier-free this compound to maintain high specific activity (>50 mCi/mmol), reducing dilution from natural-abundance sulfur.
- Characterize matrix-specific binding sites via competitive adsorption isotherms using 14C-labeled and unlabeled thiourea .
- For microbial systems, inhibit sulfur-assimilating enzymes (e.g., with sodium azide) to prevent isotopic dilution via metabolic incorporation .
Data Reporting & Validation
Q. What quality control metrics are essential for publishing this compound datasets?
Methodological Answer:
- Report counting efficiency (%), background counts (CPM), and minimum detectable activity (MDA) for transparency .
- Include a table summarizing calibration standards, counting durations, and correction factors (e.g., quench curve parameters) .
- For adsorption studies, provide raw data (e.g., counts per minute) alongside normalized values (e.g., µg S/cm²) to enable independent validation .
Q. How should researchers address contradictions between this compound and 14N-labeled thiourea in dual-isotope experiments?
Methodological Answer:
- Investigate isotopic fractionation during sample preparation (e.g., preferential volatilization of 14N-thiourea) using headspace GC-MS.
- Normalize data to account for differences in detection limits (14C: ~0.1 Bq; 14N: ~1 ppm) .
- Use tracer recovery experiments to quantify cross-contamination risks between isotopes .
Experimental Design & Optimization
Q. What factorial design approaches optimize this compound utilization in multi-variable adsorption studies?
Methodological Answer:
- Implement a Box-Behnken design to explore interactions between pH, temperature, and thiourea concentration with minimal experimental runs.
- Prioritize factors using Pareto analysis of preliminary screening data.
- Validate model predictions with confirmatory experiments, reporting both predicted and observed adsorption capacities .
Q. How can researchers balance cost and precision when scaling this compound experiments?
Methodological Answer:
- Use adaptive sampling: focus high-precision measurements (e.g., LSC with 24-hour counts) on critical time points, and low-precision (e.g., 1-hour counts) on exploratory phases.
- Pool replicates for bulk measurements in homogeneous systems to reduce per-sample costs.
- Compare cost-benefit ratios of 14C vs. alternative tracers (e.g., 35S-thiourea) based on detection limits and half-life constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
